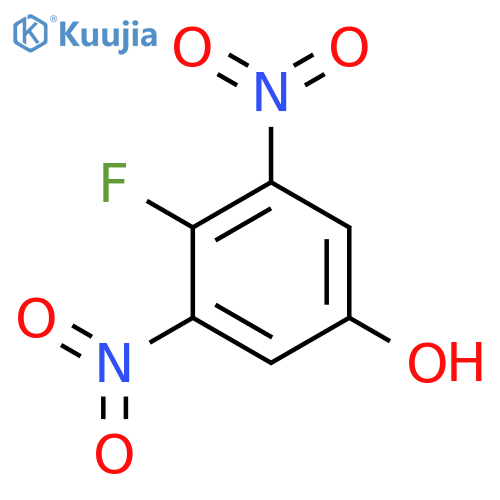Cas no 151222-64-9 (4-fluoro-3,5-dinitrophenol)

4-fluoro-3,5-dinitrophenol structure
商品名:4-fluoro-3,5-dinitrophenol
CAS番号:151222-64-9
MF:C6H3FN2O5
メガワット:202.096824884415
MDL:MFCD21609508
CID:2778809
PubChem ID:14951572
4-fluoro-3,5-dinitrophenol 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-3,5-dinitrophenol
- Phenol,4-fluoro-3,5-dinitro;
- BS-21534
- Phenol, 4-fluoro-3,5-dinitro-
- 151222-64-9
- MFCD21609508
- DTXSID40565966
-
- MDL: MFCD21609508
- インチ: InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H
- InChIKey: AOHRUGRXVVCAEE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.00300
- どういたいしつりょう: 202.00259936Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 111.87000
- LogP: 2.39410
4-fluoro-3,5-dinitrophenol セキュリティ情報
4-fluoro-3,5-dinitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-fluoro-3,5-dinitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F591503-1g |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 1g |
$414.00 | 2023-05-18 | ||
| A2B Chem LLC | AA76501-1g |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 95% | 1g |
$176.00 | 2024-04-20 | |
| TRC | F591503-250mg |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | F591503-100mg |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 100mg |
$98.00 | 2023-05-18 | ||
| Crysdot LLC | CD12139361-5g |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 97% | 5g |
$564 | 2024-07-23 | |
| abcr | AB309137-1 g |
4-Fluoro-3,5-dinitrophenol; 95% |
151222-64-9 | 1g |
€297.00 | 2023-04-26 | ||
| TRC | F591503-500mg |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 500mg |
$293.00 | 2023-05-18 | ||
| abcr | AB309137-5 g |
4-Fluoro-3,5-dinitrophenol; 95% |
151222-64-9 | 5g |
€1062.00 | 2023-04-26 | ||
| abcr | AB309137-5g |
4-Fluoro-3,5-dinitrophenol, 95%; . |
151222-64-9 | 95% | 5g |
€1062.00 | 2025-03-19 | |
| A2B Chem LLC | AA76501-5g |
4-Fluoro-3,5-dinitrophenol |
151222-64-9 | 95% | 5g |
$662.00 | 2024-04-20 |
151222-64-9 (4-fluoro-3,5-dinitrophenol) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:151222-64-9)4-fluoro-3,5-dinitrophenol

清らかである:99%/99%
はかる:1g/5g
価格 ($):176.0/629.0